8-Fluoroquinoline-2-carboxylic acid
Description
Significance of the Quinoline (B57606) Core in Chemical and Biological Research
The quinoline scaffold, a bicyclic aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal and synthetic chemistry. wisdomlib.org This structural motif is considered a "privileged scaffold" because its derivatives exhibit a vast array of pharmacological activities. orientjchem.orgbohrium.com The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures with tailored biological functions. nih.gov
Historically and currently, quinoline-based compounds are integral to the treatment of numerous diseases. researchgate.net They have demonstrated efficacy as antibacterial, antimalarial, anticancer, anti-inflammatory, antiviral, and antifungal agents. orientjchem.orgresearchgate.net The ability of the quinoline structure to serve as a framework for drugs targeting a wide spectrum of pathogens and disease pathways underscores its enduring importance in drug discovery and development. researchgate.net Its presence in natural products, such as alkaloids found in various plants, further highlights its biological relevance and has inspired the synthesis of countless therapeutic agents. orientjchem.orgnih.gov
Contextualizing 8-Fluoroquinoline-2-carboxylic Acid within the Broader Quinoline and Fluoroquinolone Landscape
This compound belongs to the fluoroquinolone class, a significant group of synthetic antibiotics. researchgate.netscispace.com The development of fluoroquinolones from earlier quinolones, such as nalidixic acid, was marked by the introduction of a fluorine atom to the quinoline core. scispace.comwikipedia.org This modification, typically at the C6 or C8 position, dramatically expanded the antibacterial spectrum to include both Gram-positive and Gram-negative bacteria. wikipedia.org
Fluoroquinolones exert their potent bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. scispace.comnih.gov This mechanism of action is highly effective and is responsible for their clinical use in treating a wide range of infections, including those of the urinary, respiratory, and gastrointestinal tracts. researchgate.net this compound, as a fluorinated derivative of quinoline-2-carboxylic acid, represents a fundamental building block within this critical class of compounds, possessing the core structure that is key to their biological activity.
Chemical Profile: this compound
This section details the specific properties and scientific data related to this compound.
Chemical and Physical Properties
The fundamental identifiers and physical characteristics of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₀H₆FNO₂ |
| Molecular Weight | 191.16 g/mol sigmaaldrich.comsynquestlabs.com |
| CAS Number | 914208-13-2 sigmaaldrich.comsynquestlabs.com |
| Appearance | Solid sigmaaldrich.com |
| InChI Key | IAHHHCKXIHRMHY-UHFFFAOYSA-N sigmaaldrich.com |
| SMILES String | O=C(O)C(C=CC1=CC=C2)=NC1=C2F sigmaaldrich.com |
Synthesis
The synthesis of fluoroquinolone derivatives often involves multi-step procedures starting from appropriately substituted benzoic acids. For instance, a general route can involve the conversion of a substituted benzoic acid, like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, into its corresponding acid chloride. mdpi.com This intermediate can then undergo a series of reactions, including condensation with an acrylate (B77674) derivative and subsequent cyclization, to form the core quinoline ring system. mdpi.com The final carboxylic acid is often obtained by hydrolyzing an ester precursor. mdpi.com While the specific synthesis for this compound is not detailed in the reviewed literature, it would follow established principles of quinoline synthesis, likely involving cyclization strategies tailored to achieve the desired substitution pattern.
Spectroscopic Data and Crystal Structure
Characterization of this compound relies on standard analytical techniques. Spectroscopic data such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for confirming its identity and purity, and such data are noted as available from commercial suppliers. bldpharm.com For related fluoroquinolone structures, detailed NMR and MS analyses have been published, confirming their expected chemical structures. mdpi.commdpi.com
X-ray crystallography would be the definitive method to determine the precise three-dimensional arrangement of atoms and the crystal packing of the molecule. However, specific crystal structure data for this compound has not been found in the surveyed scientific literature.
Applications in Scientific Research
This compound and its structural analogs serve primarily as versatile building blocks in medicinal chemistry and drug discovery. nih.gov The carboxylic acid and fluoro-substituted quinoline moieties are key pharmacophores that can be incorporated into more complex molecules to explore novel therapeutic activities.
Research on related quinoline carboxylic acids demonstrates their utility:
Antibacterial Agents: They are fundamental precursors for synthesizing new fluoroquinolone antibiotics. The carboxylic acid at the 3-position (in many clinical fluoroquinolones) and the fluorine atom are crucial for antibacterial activity. mdpi.comorientjchem.org
Anticancer Agents: Quinoline derivatives are being investigated for their potential to inhibit cancer cell growth through various mechanisms, including the inhibition of kinases like Aurora A. researchgate.netmdpi.com The development of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a kinase inhibitor highlights the value of the fluoro-substituted scaffold in this area. mdpi.com
Chelating Agents: The quinoline nucleus, particularly when substituted with groups like hydroxyls and carboxylates, can act as a chelating agent for metal ions. For example, 8-hydroxyquinoline-2-carboxylic acid has been studied for its ability to bind iron, suggesting a potential application for related compounds in modulating metal ion concentrations. rsc.org
Therefore, this compound is a valuable intermediate for researchers aiming to develop new bioactive compounds by leveraging the proven therapeutic potential of the fluoroquinolone scaffold. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoroquinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHHHCKXIHRMHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650805 | |
| Record name | 8-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914208-13-2 | |
| Record name | 8-Fluoroquinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Quinoline 2 Carboxylic Acid Frameworks and Fluorinated Analogues
Established Synthetic Pathways to Quinolines and Quinoline (B57606) Carboxylic Acids
The construction of the quinoline ring system is a well-established field in organic chemistry, with several classical methods still in wide use. These are often complemented by specific functionalization strategies to install desired groups like carboxylic acids.
Classical Cyclization Reactions for Quinoline Ring Formation
The formation of the quinoline core typically involves the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. Several named reactions are fundamental to this process.
The Doebner-von Miller reaction is a flexible method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, catalyzed by strong acids like sulfuric acid or Lewis acids. wikipedia.orgsynarchive.com This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org A variation, the Beyer method, prepares the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds through an aldol (B89426) condensation. wikipedia.org
The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgwikiwand.com The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed ring closure to yield a 2,4-substituted quinoline. wikipedia.org
The Friedländer synthesis provides a direct route to quinoline derivatives by reacting a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgjk-sci.com This condensation can be catalyzed by acids or bases and is valued for its operational simplicity. jk-sci.comresearchgate.net
Table 1: Overview of Classical Quinoline Synthesis Reactions
| Reaction Name | Reactants | Product Type |
|---|---|---|
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines wikipedia.org |
| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines wikipedia.org |
| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with α-methylene carbonyl | Substituted Quinolines wikipedia.org |
| Doebner | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acids nih.goviipseries.org |
Carboxylic Acid Functionalization at the Quinoline Scaffold
Introducing a carboxylic acid group, particularly at the C-2 position, is crucial for synthesizing the target compound. While some methods, like the Doebner reaction, inherently produce quinoline-4-carboxylic acids nih.goviipseries.org, other strategies are needed for C-2 functionalization.
One of the most common methods for synthesizing quinoline-2-carboxylic acids (also known as quinaldic acids) is the Pfitzinger reaction , which involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a strong base to yield 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.org For direct C-2 carboxylation, a different approach is necessary. This often involves building the ring with the carboxyl group or its precursor already in place.
Alternatively, direct C-H carboxylation of the quinoline ring using carbon dioxide (CO₂) as a C1 feedstock is an emerging area. mdpi.comvirginia.edu These methods, often catalyzed by transition metals like palladium or rhodium, can provide a more atom-economical route to quinoline carboxylic acids. mdpi.com However, achieving regioselectivity at the C-2 position can be challenging. A more traditional approach involves the oxidation of a C-2 alkyl substituent, such as a methyl group on a quinaldine (B1664567) derivative, to a carboxylic acid.
Targeted Synthesis of Fluorinated Quinoline Analogues
The introduction of fluorine can dramatically alter a molecule's properties. For 8-fluoroquinoline-2-carboxylic acid, fluorination must be directed specifically to the C-8 position of the benzene (B151609) ring portion of the scaffold.
Regioselective Fluorination Methodologies for Quinolines
Achieving regioselectivity in the fluorination of quinolines is a significant synthetic challenge. The electron-deficient nature of the azaarene ring system makes it resistant to electrophilic aromatic substitution. acs.org Methodologies can be broadly categorized as electrophilic or nucleophilic.
Electrophilic fluorination uses reagents with an electron-deficient fluorine atom, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. wikipedia.org These reagents can react with carbon-centered nucleophiles. wikipedia.org However, direct electrophilic fluorination of the electron-deficient quinoline ring can be difficult. acs.org
Nucleophilic fluorination is often more effective for electron-deficient heterocycles. This can involve the displacement of a leaving group (like a chloro or nitro group) by a fluoride (B91410) source. Another approach is the transformation of a C-H bond to a C-F bond. georgiasouthern.edu A recently developed strategy involves a concerted nucleophilic aromatic substitution that avoids the formation of high-energy Meisenheimer intermediates, allowing for the successful nucleophilic oxidative fluorination of quinolines. acs.org An electrochemical approach using HF:pyridine (B92270) (Olah's reagent) has shown high regioselectivity for the 5,8-difluorination of quinolines. georgiasouthern.edu
Introduction of Fluorine at the C-8 Position of Quinoline Derivatives
Synthesizing the target molecule, this compound, requires the specific placement of a fluorine atom at the C-8 position. This is most reliably achieved by using a starting material that already contains the fluorine atom in the desired position.
A common strategy is to start with a substituted aniline, such as 2-fluoroaniline (B146934) . mdpi.com This fluorinated precursor can then be subjected to classical quinoline synthesis reactions. For example, reacting 2-fluoroaniline with appropriate partners in a Doebner-von Miller or Friedländer-type synthesis would construct the quinoline ring system with the fluorine atom locked in at the C-8 position. For instance, the reaction of 4-alkyl-2-fluoroanilines with ethyl 2-acetylpropionate, followed by cyclization, yields 8-fluoro-4-hydroxyquinolines. researchgate.net This demonstrates the principle of carrying the C-8 fluoro substituent through the ring-forming reaction sequence.
Table 2: Selected Fluorination and C-8 Fluoro Synthesis Strategies
| Method | Reagents/Starting Materials | Position(s) | Key Feature |
|---|---|---|---|
| Electrolytic Fluorination | HF:pyridine | 5 and 8 | Direct C-H to C-F conversion; yields 5,8-difluoro products. georgiasouthern.edu |
| Concerted Nucleophilic Fluorination | Fluoride source, oxidant | 2 and 4 | Novel mechanism for fluorinating electron-deficient azaarenes. acs.org |
| Ring Synthesis from Fluorinated Precursor | 2-Fluoroaniline, carbonyl partner | 8 | Builds the quinoline ring with fluorine already in the correct position. mdpi.comresearchgate.net |
Derivatization Approaches from Quinoline-2-carboxylic Acid Precursors
Once quinoline-2-carboxylic acid or its 8-fluoro analogue is synthesized, the carboxylic acid functional group serves as a versatile handle for further chemical modification. The most common derivatizations are esterification and amidation. researchgate.net
These transformations typically proceed via the activation of the carboxylic acid. A standard method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. ajchem-a.comrsc.org This highly reactive intermediate can then be readily reacted with a wide range of nucleophiles.
Esterification is achieved by reacting the activated quinoline-2-carboxylic acid with an alcohol. nih.gov This reaction is often straightforward and can be used to produce various esters, which may have their own unique biological properties or serve as prodrugs. researchgate.net
Amidation involves the reaction of the activated acid with a primary or secondary amine to form an amide bond. researchgate.netorganic-chemistry.org This reaction is widely used to generate libraries of compounds for structure-activity relationship studies, as a vast array of amines are commercially available. researchgate.net Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), provide an alternative method for forming amide bonds directly from the carboxylic acid under milder conditions, avoiding the need to first synthesize the acyl chloride. nih.gov
Table 3: Common Derivatization Reactions of Quinoline-2-carboxylic Acid
| Reaction Type | Reagents | Intermediate | Product |
|---|
| Esterification | 1. Thionyl chloride (SOCl₂) 2. Alcohol (R-OH) | Quinoline-2-carbonyl chloride | Quinoline-2-carboxylate ester ajchem-a.com | | Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine (R₂NH) | Quinoline-2-carbonyl chloride | Quinoline-2-carboxamide researchgate.netrsc.org | | Amidation (Direct Coupling) | Amine (R₂NH), EDAC | N/A | Quinoline-2-carboxamide nih.gov |
Chemical Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position of the quinoline scaffold is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations are crucial for modulating the biological and physicochemical properties of the parent molecule.
One of the most common modifications involves the conversion of the carboxylic acid to its corresponding acid chloride. This is typically achieved by reacting the quinoline-2-carboxylic acid with a chlorinating agent like thionyl chloride. ajchem-a.comresearchgate.net The resulting quinoline-2-carbonyl chloride is a highly reactive intermediate that can readily undergo further reactions.
This activated intermediate can be used to synthesize a variety of esters and amides. For instance, reacting the acid chloride with various phenols or arylamines yields the corresponding aryl esters and substituted amides. researchgate.net This method provides a straightforward route to a wide array of derivatives. In one study, an aryl ester of quinoline-2-carboxylic acid was synthesized and its effects on prostate cancer cell lines were evaluated. nih.gov
Another approach to forming amide bonds involves the use of coupling agents. For example, 8-hydroxyquinoline-2-carboxylic acid has been coupled with ciprofloxacin (B1669076) using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) as a coupling agent. nih.gov Similarly, activated derivatives of carboxylic acids, such as those formed with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyl diimidazole (CDI), are employed in the synthesis of quinoline-2-carboxylic acid derivatives. google.com
Furthermore, the carboxylic acid can be converted into hydrazides by first forming the acid chloride, followed by reaction with hydrazine (B178648) hydrate. ajchem-a.com These hydrazides can then serve as precursors for the synthesis of other heterocyclic systems, such as oxadiazoles (B1248032) and thiazolidinones. ajchem-a.com
The bioisosteric replacement of the carboxylic acid group with other functionalities, such as five-membered heterocycles like 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, is another important transformation. nih.gov This strategy is often employed in medicinal chemistry to improve the pharmacokinetic profile of a lead compound. nih.gov
Modifications on the Quinoline Ring System
The nitrogen atom at the N-1 position of the quinoline ring is a key site for chemical modification. Its basic nature allows it to readily react with acids to form quinolinium salts. pharmaguideline.comresearchgate.net This property can be influenced by the presence of other substituents on the ring system.
A significant transformation at the N-1 position is the formation of quinoline N-oxides. This is typically achieved by treating the quinoline with a peroxycarboxylic acid. researchgate.net The resulting N-oxide is an important intermediate in a variety of functionalization reactions, as the N-oxide group can act as a directing group, facilitating substitutions at otherwise unreactive positions on the quinoline ring. nih.govrsc.orgresearchgate.net For example, quinoline N-oxides have been used as substrates in cobalt-catalyzed C-8 olefination and oxyarylation reactions. rsc.org
The functionalization of the C-7 position of the quinoline ring is a synthetic challenge due to its electronic and steric environment. nih.govresearchgate.net Direct and selective substitution at this position is not as straightforward as at other positions like C-2, C-4, or C-8. nih.gov
Despite the challenges, methods for C-7 functionalization have been developed. One strategy involves the use of a directing group to guide a metal catalyst to the desired position. For instance, a rhodium-catalyzed C-7 olefination of quinolines has been achieved using a directing group at the C-8 position. nih.gov
Remote C-H halogenation has also been reported as a method to introduce substituents at the C-7 position. researchgate.net This can provide a handle for further synthetic transformations. The introduction of a fluorine atom at the C-6 position has been shown to significantly improve the activity of quinolin-4-one derivatives, and modifications at the C-7 and C-8 positions are also considered important for biological activity. mdpi.com
Advanced Synthetic Methodologies
Green Chemistry Approaches in Quinoline Synthesis
Traditional methods for synthesizing the quinoline scaffold, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, often require harsh reaction conditions, high temperatures, and the use of hazardous reagents and solvents. tandfonline.comtandfonline.comresearchgate.net In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for quinoline synthesis. nih.govijpsjournal.com
These "green" approaches focus on minimizing waste, reducing energy consumption, and using less toxic substances. ijpsjournal.com Key strategies in green quinoline synthesis include:
Microwave-Assisted Synthesis (MAS): The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating methods. tandfonline.comijpsjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent minimizes the use and disposal of volatile organic compounds. tandfonline.comijpsjournal.com
Use of Green Solvents: When a solvent is necessary, environmentally benign options such as water, ethanol, ionic liquids, and deep eutectic solvents are increasingly being used. tandfonline.comijpsjournal.com
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. tandfonline.com The Doebner and Pfitzinger reactions are classic examples that have been adapted to greener conditions for the synthesis of quinoline-4-carboxylic acids. nih.govui.ac.idimist.maresearchgate.net
Use of Benign Catalysts: Researchers are exploring the use of non-toxic and recyclable catalysts, such as formic acid, to promote quinoline synthesis. ijpsjournal.com
The table below summarizes some of the green chemistry approaches applied to quinoline synthesis.
| Green Approach | Key Features | Example Reaction | Reference(s) |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. | Three-component reaction of aldehydes and 1-aryl ethylidene malononitriles. | tandfonline.com |
| Green Solvents | Use of water, ethanol, ionic liquids, or deep eutectic solvents to replace hazardous organic solvents. | Synthesis of spiro-quinolines in an ethanol:water mixture. | tandfonline.com |
| Solvent-Free Conditions | Reactions are conducted in the absence of a solvent, reducing waste. | One-pot synthesis of 2-arylquinoline-4-carboxylic acids using a solid catalyst. | researchgate.net |
| Multicomponent Reactions | Multiple components react in a one-pot synthesis, improving atom economy and efficiency. | Doebner reaction for the three-component synthesis of quinoline-4-carboxylic acids. | nih.gov |
Catalytic Methods for Quinoline Carboxylic Acid Derivatization
Catalysis plays a crucial role in the derivatization of quinoline carboxylic acids, offering efficient and selective methods for modifying the quinoline scaffold. rsc.orgnih.gov Transition metal catalysis, in particular, has enabled a wide range of C-H functionalization reactions that were previously difficult to achieve. nih.govnih.gov
Various transition metals, including palladium, rhodium, ruthenium, cobalt, and copper, have been employed to catalyze the introduction of new functional groups at different positions of the quinoline ring. nih.govrsc.orgnih.gov These methods are often highly regioselective, with the choice of catalyst and directing group determining the site of functionalization. rsc.org
For example, cobalt-catalyzed C-8 olefination and oxyarylation of quinoline N-oxides have been reported. rsc.org Palladium-catalyzed reactions are also widely used, such as in carbonylation reactions to synthesize quinolin-4-ones. mdpi.com
In addition to transition metal catalysis, other catalytic systems have been developed. For instance, a novel magnetic nanoparticle-supported catalyst (Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride) has been used for the one-pot synthesis of 2-arylquinoline-4-carboxylic acids under solvent-free conditions. researchgate.net This catalyst could be easily recovered and reused, adding to the green credentials of the synthetic route.
The table below provides an overview of some catalytic methods used for the derivatization of quinoline systems.
| Catalytic Method | Catalyst | Transformation | Reference(s) |
| C-H Olefination | Rhodium | Selective olefination at the C-7 position of the quinoline ring. | nih.gov |
| C-H Olefination/Oxyarylation | Cobalt | Selective functionalization at the C-8 position of quinoline N-oxides. | rsc.org |
| Carbonylation | Palladium | Synthesis of 2-substituted quinolin-4-ones. | mdpi.com |
| One-Pot Synthesis | Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | Synthesis of 2-arylquinoline-4-carboxylic acids. | researchgate.net |
Photodecarboxylative Amination Reactions
Photodecarboxylative amination represents an emerging and powerful strategy for the synthesis of amino-substituted quinolines from readily available quinoline-2-carboxylic acids. This method offers a distinct advantage by utilizing the carboxylic acid functionality as a traceless directing group, which is expelled as carbon dioxide, to forge a new carbon-nitrogen bond at the C2-position. This approach is part of a broader class of photoredox-catalyzed reactions that leverage visible light to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions.
The fundamental principle of photodecarboxylative amination involves the excitation of a photocatalyst by visible light, which then engages in an electron transfer with the carboxylate substrate. For a quinoline-2-carboxylic acid, the process would be initiated by the deprotonation of the carboxylic acid to form the corresponding carboxylate. This carboxylate then undergoes single-electron oxidation by the photoexcited catalyst to generate a carboxyl radical. This radical is highly unstable and rapidly undergoes decarboxylation to produce a quinolin-2-yl radical. This key radical intermediate can then be trapped by a suitable nitrogen-based nucleophile or radical acceptor to form the desired aminoquinoline product.
While specific research on the photodecarboxylative amination of this compound is not extensively documented in the reviewed literature, the general mechanism can be extrapolated to this fluorinated analogue. The presence of the fluorine atom at the C8-position can influence the electronic properties of the quinoline ring system, which may, in turn, affect the efficiency and outcome of the photodecarboxylative amination process. The electron-withdrawing nature of the fluorine atom could potentially facilitate the decarboxylation step by stabilizing the resulting radical intermediate.
Recent advancements in photocatalysis have demonstrated the aminodecarboxylation of various unactivated alkyl carboxylic acids using organic photocatalysts. nih.govnih.gov These reactions proceed through the generation of alkyl radicals that are subsequently trapped by electrophilic diazo compounds to yield aminated products. nih.govnih.gov An idealized mechanism for such a transformation involves the photo-excited catalyst oxidizing the alkyl carboxylate, leading to radical decarboxylation. nih.gov The resulting alkyl radical is then trapped, and the catalyst is regenerated in a cyclic process. nih.gov These metal-free protocols offer an attractive alternative for C-N bond formation under mild conditions. nih.gov
The application of these principles to aromatic carboxylic acids, including quinoline derivatives, is an active area of research. wvu.edu Catalyst-free decarboxylative amination of aryl carboxylic acids has also been reported, occurring in water microdroplets where in situ generated hydroxyl radicals initiate the process. nih.gov This method proceeds through a proposed Lossen rearrangement mechanism. nih.gov Additionally, transition-metal-free, DMAP-catalyzed decarboxylative amination of aryl carboxylic acids has been developed, showcasing the potential for sustainable synthesis of arylamines. rsc.org
The table below summarizes the key properties of the substrate, this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆FNO₂ | sigmaaldrich.comsynquestlabs.com |
| Molecular Weight | 191.16 g/mol | sigmaaldrich.comsynquestlabs.com |
| CAS Number | 914208-13-2 | sigmaaldrich.com |
| Appearance | Solid | sigmaaldrich.com |
| InChI | 1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | sigmaaldrich.com |
| InChI Key | IAHHHCKXIHRMHY-UHFFFAOYSA-N | sigmaaldrich.com |
| SMILES | O=C(O)C1=NC2=C(F)C=CC=C2C=C1 | sigmaaldrich.com |
Further research into the photodecarboxylative amination of this compound would involve screening various photocatalysts (both organic and inorganic), nitrogen sources, and reaction conditions to optimize the yield and selectivity of the desired 2-amino-8-fluoroquinoline. The potential influence of the fluoro substituent on the reaction pathway and the exploration of a broad substrate scope would be crucial for establishing this methodology as a versatile tool in the synthesis of novel fluorinated quinoline derivatives.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Quinoline 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, a detailed picture of the molecular structure can be assembled.
Proton NMR Spectroscopy (¹H NMR)
The ¹H NMR spectrum of 8-Fluoroquinoline-2-carboxylic acid provides crucial information about the disposition of protons on the aromatic quinoline (B57606) ring system. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the following proton signals are observed:
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 7.14 | d | 8.0 | H-x |
| 7.81 | d | 8.0 | H-y |
| 6.73 | s | - | H-z |
| 7.08 | s | - | H-w |
Data sourced from patent CN102952062B. The exact assignment of protons H-x, H-y, H-z, and H-w to specific positions on the quinoline ring requires further 2D NMR experiments, which are not publicly available. The signals at 7.14 and 7.81 ppm likely correspond to the protons on the benzene (B151609) ring of the quinoline system, showing ortho-coupling. The singlets at 6.73 and 7.08 ppm would correspond to the protons on the pyridine (B92270) ring.
The presence of the fluorine atom at the 8-position will induce through-space and through-bond couplings with nearby protons, which can lead to further splitting or broadening of the signals. A high-resolution spectrum would be necessary to resolve these smaller coupling constants. The acidic proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, making its observation variable.
Carbon-13 NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, one would expect to observe ten distinct carbon signals, corresponding to the ten carbon atoms in the molecule.
| Predicted Chemical Shift Range (δ) (ppm) | Assignment |
| 165-175 | C=O (Carboxylic Acid) |
| 145-160 | C-F (ipso-carbon) |
| 110-150 | Aromatic and Heteroaromatic Carbons |
The carbon directly attached to the fluorine atom (C-8) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The other carbons in the vicinity of the fluorine atom will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid and the fluoro-substituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (from carboxylic acid dimer) |
| 1680-1710 | Strong | C=O stretch (carboxylic acid) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (quinoline ring) |
| 1200-1300 | Strong | C-O stretch (carboxylic acid) |
| 1000-1100 | Strong | C-F stretch (aryl fluoride) |
| 910-950 | Broad | O-H bend (out-of-plane, from carboxylic acid dimer) |
Note: Specific experimental IR data for this compound is not publicly available. The tabulated values are characteristic ranges for the respective functional groups.
The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure that carboxylic acids typically form in the solid state. The C-F stretching vibration provides direct evidence for the presence of the fluorine substituent on the aromatic ring.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (molar mass: 191.16 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
The fragmentation of quinoline-2-carboxylic acids under mass spectrometry conditions often involves the initial loss of small molecules. Common fragmentation pathways for this compound are expected to include:
Loss of water (H₂O): [M - H₂O]⁺
Loss of carbon monoxide (CO): [M - CO]⁺
Loss of the carboxyl group (COOH): [M - COOH]⁺
Decarboxylation (loss of CO₂): [M - CO₂]⁺
The presence of the fluorine atom is generally stable on the aromatic ring and is less likely to be lost in the initial fragmentation steps. The exact masses of the fragment ions can be used to deduce their elemental composition and propose fragmentation mechanisms. While specific experimental mass spectrometry data for the parent compound is not detailed in the available literature, a study on its derivatives confirms the use of HRMS and LC-MS for purity and identity confirmation, indicating that such data is obtainable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system, being an extended conjugated π-system, exhibits characteristic UV absorption bands.
For quinoline and its derivatives, multiple absorption bands are typically observed in the UV region, corresponding to π → π* transitions. The introduction of the fluorine atom and the carboxylic acid group can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).
| Predicted λ_max Range (nm) | Type of Transition |
| 220-250 | π → π |
| 270-300 | π → π |
| 300-330 | π → π* (often with fine structure) |
The solvent used can also influence the position and intensity of the absorption bands. Studying the UV-Vis spectrum at different pH values can provide information about the pKa of the carboxylic acid and the protonation state of the quinoline nitrogen.
Investigations into the Biological Activity of Quinoline 2 Carboxylic Acid Derivatives and Analogues
Evaluation of Antimicrobial Properties
The antimicrobial potential of quinoline (B57606) derivatives is a subject of significant scientific interest. The core structure of quinoline-2-carboxylic acid has been modified in numerous ways to explore and enhance its activity against a wide range of pathogenic microorganisms. The strategic placement of a fluorine atom at the 8th position of the quinoline nucleus is one such modification aimed at improving the biological profile of these compounds.
Research into the antibacterial effects of 8-fluoroquinoline-2-carboxylic acid derivatives has shown promising results against Gram-positive bacteria, particularly Staphylococcus aureus. Studies on various C-8 substituted fluoroquinolones have indicated that these modifications can significantly influence their bactericidal efficacy.
For instance, a study comparing different substituents at the C-8 position found that a C-8-methoxy fluoroquinolone was notably more lethal to Staphylococcus aureus than its C-8-hydrogen counterpart. This increased lethality was observed against both wild-type and topoisomerase IV-resistant strains. Another study highlighted that for certain 1-cyclopropyl 7-(2,6-dimethyl-4-pyridinyl) derivatives, the presence of a fluorine atom at the C-8 position contributed to potent antibacterial activity against Staphylococcus aureus ATCC 29213, with a Minimum Inhibitory Concentration (MIC) value of 0.008 µg/mL. nih.gov This was a significant improvement compared to ciprofloxacin (B1669076), which had an MIC of 0.25 µg/mL against the same strain. nih.gov
Furthermore, investigations into 8-nitrofluoroquinolone derivatives have also provided valuable insights. While the nitro group at the C-8 position is different from a fluoro group, these studies demonstrate the impact of substitutions at this position. For example, certain 8-nitrofluoroquinolone derivatives displayed strong activity against S. aureus, with some compounds showing higher activity than against Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity of Selected 8-Substituted Quinolone Derivatives against Staphylococcus aureus
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-8-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | Staphylococcus aureus ATCC 29213 | 0.008 | nih.gov |
This table presents data for derivatives closely related to this compound to illustrate the potential activity of this class of compounds.
The activity of this compound analogues has also been evaluated against Gram-negative bacteria, with Escherichia coli being a common model organism. Generally, the effectiveness of fluoroquinolones against Gram-negative bacteria is well-established, and modifications at the C-8 position can modulate this activity.
For example, certain quinolone carboxylic acid derivatives have been shown to inhibit 90% of Escherichia coli isolates at concentrations of ≤ 0.8 mg/l. nih.gov While specific data for this compound is limited, studies on related compounds provide an indication of their potential. For instance, some 8-nitrofluoroquinolone derivatives have demonstrated activity against E. coli.
Table 2: In Vitro Antibacterial Activity of a Quinolone Carboxylic Acid Derivative against Escherichia coli
| Compound/Derivative | Test Organism | MIC90 (mg/l) | Reference |
|---|
This table includes data for a related quinolone carboxylic acid to provide context for the potential activity against Gram-negative bacteria.
The investigation into the antifungal properties of quinoline derivatives has revealed that certain structural modifications can impart activity against fungal pathogens such as Candida albicans. While direct studies on the antifungal activity of this compound are not extensively available, research on related quinoline structures provides some insights.
A study on a series of quinoline derivatives linked to a chalcone (B49325) moiety demonstrated inhibitory activity against C. albicans. nih.gov One particular compound from this series, when combined with fluconazole, showed significant antifungal activity against fluconazole-resistant C. albicans strains. nih.gov This suggests that the quinoline scaffold can be a viable starting point for the development of antifungal agents. However, it is important to note that the antifungal activity is highly dependent on the specific substitutions on the quinoline ring. For instance, many simple quinolone carboxylic acids exhibit weak antifungal activity. nih.gov
Table 3: Antifungal Activity of a Quinoline-Chalcone Derivative against Candida albicans
| Compound/Derivative | Test Organism | Observation | Reference |
|---|
This table presents data for a quinoline derivative to illustrate the potential for antifungal activity within this class of compounds, in the absence of direct data for this compound.
The primary mechanism of action for fluoroquinolone antibiotics, the class to which this compound belongs, is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govwikipedia.org These enzymes are crucial for bacterial DNA replication, repair, and recombination.
DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA compaction and replication. nih.govacs.org Fluoroquinolones are proposed to bind to the complex formed between DNA gyrase and DNA. nih.gov This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation of the DNA strands. nih.gov This leads to the accumulation of double-strand breaks in the bacterial chromosome, which ultimately results in cell death. DNA gyrase is considered the primary target of fluoroquinolones in many Gram-negative bacteria. nih.gov
Topoisomerase IV is another type II topoisomerase that plays a critical role in the segregation of newly replicated daughter chromosomes. wikipedia.orgnih.gov Following DNA replication, the two circular daughter chromosomes are often interlinked, or catenated. Topoisomerase IV is responsible for decatenating these chromosomes, allowing them to be properly segregated into the daughter cells during cell division. wikipedia.org Similar to their effect on DNA gyrase, fluoroquinolones are believed to trap topoisomerase IV on the DNA, leading to a stable cleavage complex and preventing the completion of the enzymatic cycle. nih.gov This inhibition of topoisomerase IV is particularly important for the antibacterial activity of fluoroquinolones against many Gram-positive bacteria. nih.gov
Proposed Enzymatic Inhibition Mechanisms in Microorganisms
Exploration of Antiviral Potential
The emergence and evolution of viral pathogens necessitate a continuous search for novel antiviral agents. The quinoline nucleus has been a fertile ground for the discovery of compounds with antiviral properties.
Inhibition of Viral Replication Enzymes, e.g., HIV-1 Integrase
The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. nih.gov While direct studies on the HIV-1 integrase inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of quinoline derivatives has shown promise. For instance, novel quinoline-containing diketo acids have been designed and evaluated as HIV-1 integrase inhibitors. One study highlighted that an 8-fluoroquinoline (B1294397) derivative was the most potent in enzymatic assays, suggesting that the fluorine substitution at the 8-position could be beneficial for activity. sigmaaldrich.com
Another class of HIV-1 integrase inhibitors, known as allosteric inhibitors (INLAIs), which bind to a site distinct from the active site, has also been explored. While these are not direct analogues of this compound, they underscore the versatility of the quinoline scaffold in designing molecules that can disrupt viral replication through various mechanisms. nih.gov It is noteworthy that elvitegravir, an FDA-approved HIV integrase inhibitor, also possesses a quinolone structure, further validating the potential of this chemical class as a source of antiviral agents. nih.gov
Targeting Specific Viral Proteases, e.g., SARS-CoV-2 Main Protease (Mpro)
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for the virus's life cycle, making it a prime target for antiviral drug development. indexcopernicus.comnih.gov Although direct experimental data on the inhibition of SARS-CoV-2 Mpro by this compound is not available, related quinoline-based compounds have been investigated.
Several studies have explored the potential of fluoroquinolones, a class of antibiotics featuring a quinolone core, as inhibitors of SARS-CoV-2 Mpro. For example, in silico docking studies have suggested that pefloxacin (B1679150) and its derivatives can bind with high affinity to the active site of the main protease. indexcopernicus.com Similarly, other research has identified 2-aminoquinolone acid derivatives as potent entry inhibitors of SARS-CoV-2. nih.gov While these studies indicate the potential of the quinoline scaffold, they also highlight that many existing fluoroquinolones exhibit only weak activity against the virus in cellular assays. nih.gov
More targeted efforts have led to the design of specific quinoline-based inhibitors of SARS-CoV-2 proteases. For instance, novel quinoline-based inhibitors of the papain-like protease (PLpro), another essential viral enzyme, have shown promising antiviral and anti-inflammatory effects in preclinical models. news-medical.net These findings suggest that while broad-spectrum fluoroquinolones may have limited efficacy, custom-designed quinoline derivatives could hold significant potential as anti-SARS-CoV-2 agents.
Anticancer Research and Cytotoxic Effects
The quinoline core is a feature of several anticancer agents, and research into new derivatives continues to be an active area. The mechanism of action for many quinolone-based anticancer compounds involves the inhibition of topoisomerase enzymes, which are vital for DNA replication and cell division. nih.gov
Direct studies on the anticancer and cytotoxic effects of this compound are limited. However, research on a structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has demonstrated notable activity. This compound was identified as a potent and selective inhibitor of Aurora A kinase, a key regulator of cell division, and was shown to induce apoptosis in cancer cells. nih.gov The study highlighted the potential importance of the 8-fluoro substitution for activity.
The broader class of fluoroquinolones has been investigated for its anticancer potential. nih.govjscimedcentral.com Modifications to the basic fluoroquinolone structure, particularly at the C7 position and the C3 carboxylic acid group, have been shown to shift their activity from antibacterial to cytotoxic. researchgate.net For example, novel fluoroquinolone analogues derived from ciprofloxacin have demonstrated significant cytotoxicity against a panel of human cancer cell lines, with some compounds showing greater potency than the established anticancer drug etoposide. news-medical.net These findings underscore the potential for developing this compound derivatives as novel anticancer agents.
Other Biologically Relevant Activities of Quinoline Scaffolds
Beyond their antiviral and anticancer potential, quinoline scaffolds are known to exhibit a wide range of other biological activities. Derivatives of quinoline-2-carboxylic acid have been studied for their anti-inflammatory and analgesic properties. researchgate.net Additionally, the quinoline nucleus is a core component of many antibacterial agents, including the widely used fluoroquinolones. wikipedia.org The mechanism of antibacterial action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV. wikipedia.org
The 8-hydroxyquinoline (B1678124) scaffold, a close analogue to the 8-fluoroquinoline structure, is known for its metal-chelating properties, which contribute to its diverse biological effects, including antimicrobial and anticancer activities. mdpi.com
Ligand Interactions and Complex Formation with Biological Macromolecules
The biological activity of a compound is intrinsically linked to its ability to interact with and bind to biological macromolecules. For quinoline-based compounds, these interactions are often key to their therapeutic effects.
In the context of anticancer activity, the interaction of quinoline derivatives with enzymes like topoisomerase II and Aurora A kinase is crucial. Molecular docking studies of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid with Aurora A kinase revealed that the free carboxylic acid group plays a critical role in binding to the active site. nih.gov This suggests that the carboxylic acid moiety of this compound would also be a key feature in its potential interactions with biological targets.
The metal-chelating properties of quinoline derivatives, particularly those with a hydroxyl or other coordinating group at the 8-position, can lead to the formation of metal complexes with unique biological activities. For example, a study on the gallium(III) complex of 8-hydroxyquinoline-2-carboxylic acid demonstrated potential anti-inflammatory properties and a radioprotective effect on certain bacteria. nih.gov While a fluorine atom is not a strong chelator in the same way as a hydroxyl group, its electronic influence on the quinoline ring could modulate the coordinating ability of the nitrogen atom and the carboxylic acid group.
The interaction of fluoroquinolones with their bacterial enzyme targets, DNA gyrase and topoisomerase IV, is a well-studied example of ligand-macromolecule interaction. wikipedia.org The planar quinolone ring intercalates into the DNA, while the substituents on the ring system form specific interactions with the enzyme, leading to the inhibition of its function.
Structure Activity Relationship Sar Studies for Quinoline 2 Carboxylic Acid Analogues
Impact of Substituents on the Quinoline (B57606) Ring System
The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the ring system. rsc.orgresearchgate.net These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Role of the Fluorine Atom at C-8 on Bioactivity
The introduction of a fluorine atom at the C-8 position of the quinoline ring is a key structural modification. In the context of fluoroquinolone antibiotics, this substitution has been shown to be a critical determinant of antibacterial potency and target preference. For instance, the presence of a fluorine atom at C-8 can enhance the activity against certain bacterial strains. rsc.org Research on fluoroquinolone analogs has highlighted that the C-8 substituent influences the molecule's rotational freedom, which can affect its orientation and stability within the biological target site. nih.gov
Effects of Modifications at the C-7 Position on Antimicrobial Spectrum
The C-7 position of the quinoline ring is a critical site for modification to modulate the antimicrobial spectrum and potency. nih.gov The introduction of different substituents at C-7 has been extensively explored in the development of fluoroquinolones. These substituents are known to be involved in drug-enzyme interactions and can significantly alter the antibacterial potency. asm.org For instance, the addition of a benzenesulfonylamido group to the C-7 piperazinyl ring of ciprofloxacin (B1669076) was found to change the drug's target specificity in S. pneumoniae from topoisomerase IV to gyrase. asm.org Furthermore, modifications at this position have been utilized to develop efflux pump inhibitors in multidrug-resistant bacteria, highlighting the importance of specific structural features at C-7 for this activity. acs.orgnih.gov
Significance of the Carboxylic Acid Group at C-2 for Biological Potency
The carboxylic acid group at the C-2 position of the quinoline ring is a crucial pharmacophoric feature for the biological activity of many derivatives. While much of the literature focuses on the C-3 carboxylic acid of fluoroquinolones, the C-2 carboxylate also plays a significant role in the bioactivity of other quinoline-based compounds. nih.govnih.gov This group can participate in essential binding interactions with biological targets, such as forming hydrogen bonds or salt bridges. For example, quinoline-2-carboxylic acid itself has shown notable growth inhibition capacities against certain cancer cell lines. nih.gov The conversion of the carboxylic acid to esters or amides has been explored to generate derivatives with potential anti-inflammatory and analgesic properties. consensus.appresearchgate.net
Stereochemical Considerations in Biological Activity and Target Binding
Stereochemistry plays a pivotal role in the biological activity and target binding of chiral quinoline derivatives. The different spatial arrangements of substituents can lead to significant variations in pharmacological effects. A prominent example is the fluoroquinolone levofloxacin, which is the pure (−)-(S)-enantiomer of the racemic drug ofloxacin. wikipedia.org This specific enantiomer exhibits significantly greater binding affinity to bacterial DNA gyrase and topoisomerase IV compared to its (+)-(R)-counterpart, demonstrating the critical importance of stereochemistry for potent antibacterial activity. wikipedia.org Similarly, stereospecific effects have been observed in other quinoline derivatives, where the configuration of substituents on appended rings can have a profound impact on receptor affinity and potency. researchgate.net
Design and SAR of Hybrid Quinoline Molecules
Molecular hybridization is a contemporary drug design strategy that involves combining two or more pharmacophores into a single molecule to create new compounds with potentially enhanced affinity, potency, and selectivity. core.ac.ukresearchgate.net This approach has been successfully applied to the quinoline scaffold, leading to the development of novel hybrid molecules with diverse biological activities, including anticancer, antimicrobial, and antimalarial properties. core.ac.ukbenthamdirect.comnih.gov The design of these hybrids often involves linking the quinoline core to other bioactive moieties through various linkers. The structure-activity relationship studies of these hybrid molecules are crucial for optimizing their therapeutic potential. For instance, the fusion of a quinoline moiety with other heterocyclic systems like imidazole (B134444) or 1,3,4-oxadiazole (B1194373) has yielded compounds with potent anticancer activity. rsc.org
Computational Chemistry and Molecular Modeling Applications in Quinoline 2 Carboxylic Acid Research
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and reactivity of molecules. For quinoline (B57606) derivatives, DFT calculations provide insights into their stability, electronic properties, and spectroscopic signatures.
Studies on related quinoline structures demonstrate the utility of DFT in understanding molecular characteristics. For instance, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, are used to determine optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govnih.gov The energy gap between the HOMO and LUMO is a critical parameter, as it helps to predict the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies higher reactivity.
In the context of 8-Fluoroquinoline-2-carboxylic acid, DFT can elucidate the influence of the fluorine atom at the 8-position and the carboxylic acid group at the 2-position on the electron distribution across the quinoline ring system. This is crucial for predicting sites susceptible to electrophilic or nucleophilic attack, thereby informing synthetic strategies and understanding metabolic pathways. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, which is valuable for characterizing the photophysical properties of these compounds. nih.govrsc.org
Table 1: Predicted Electronic Properties of Quinoline Derivatives from DFT Studies Note: This table is illustrative, based on typical findings for quinoline derivatives in published research, as specific data for this compound is not publicly available.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Property |
|---|---|---|---|---|
| Quinoline Derivative A | -6.5 | -1.8 | 4.7 | High Kinetic Stability |
| Quinoline Derivative B | -6.2 | -2.1 | 4.1 | Moderate Reactivity |
| Quinoline Derivative C | -5.9 | -2.5 | 3.4 | Higher Reactivity |
Molecular Docking Simulations for Ligand-Target Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
For fluoroquinolone compounds, a well-established target is the bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication. Docking simulations can model the interaction of this compound within the active site of DNA gyrase. These simulations can reveal key binding interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues in the protein, as well as potential π-π stacking interactions involving the quinoline ring.
In a broader context, docking studies have been performed on various quinoline derivatives against a range of targets. For example, novel quinoline derivatives have been docked against proteins like the NDM-1 protein in Klebsiella pneumoniae and cysteine protease SpeB in Streptococcus pyogenes to evaluate their potential as antibacterial agents. uobaghdad.edu.iq Similarly, derivatives have been tested in silico against cancer-related targets like Aurora A kinase. uobaghdad.edu.iq These studies often report binding affinity scores (e.g., in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. uobaghdad.edu.iq Such simulations can guide the rational design of more potent and selective inhibitors based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
The development of a QSAR model for a series of analogues of this compound would involve several steps. First, a set of compounds with known biological activities (e.g., antibacterial MIC values) is required. Then, for each compound, a variety of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment).
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. The predictive power of the resulting model is assessed through internal and external validation techniques. Such models have been successfully developed for various quinoline derivatives to predict their activity as antibacterial agents or as inhibitors of specific enzymes.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Fluoroquinolone Analogues
Before a compound can become a drug, it must possess suitable ADME properties: it needs to be absorbed into the bloodstream, distributed to the target tissue, metabolized at an appropriate rate, and excreted from the body. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME profiling uses computational models to estimate these pharmacokinetic parameters.
For a compound like this compound, various ADME properties can be predicted. These include:
Absorption: Parameters like Caco-2 cell permeability (an indicator of intestinal absorption) and human intestinal absorption (HIA) can be estimated.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are common.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.
Excretion: Properties related to renal clearance can be estimated.
Lipophilicity, often expressed as logP, is a key parameter influencing ADME properties and is readily calculable. These predictive models help researchers to identify potential liabilities in a molecule's pharmacokinetic profile and to guide modifications to improve its drug-likeness.
Table 2: Example of an In Silico ADME Profile for a Fluoroquinolone Analogue Note: This table is for illustrative purposes and represents typical parameters evaluated.
| ADME Parameter | Predicted Value/Classification | Implication |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate | Acceptable absorption across the intestinal wall. |
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced potential for CNS side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| logP (Lipophilicity) | 2.5 | Balanced solubility and permeability characteristics. |
Prediction of Molecular Conformations and Binding Modes
Understanding the three-dimensional structure (conformation) of a molecule and how it fits into a protein's binding site is fundamental to mechanism-based drug design. For flexible molecules like this compound, which has a rotatable carboxylic acid group, identifying low-energy conformers is the first step.
Computational methods, such as conformational searches and molecular dynamics simulations, can explore the potential shapes a molecule can adopt. DFT calculations can then be used to determine the relative energies of these conformers, identifying the most stable ones. nih.gov For instance, studies on quinoline-2-carboxylic acid have shown the existence of different stable conformers based on the orientation of the carboxylic acid group, which can be influenced by internal hydrogen bonding.
Once the preferred conformations are known, they can be used in molecular docking simulations to predict the binding mode with a biological target. The binding mode describes the precise orientation and interactions of the ligand within the receptor's active site. For example, a docking study of an 8-fluoroquinazoline (B71482) derivative (structurally similar to the title compound) against Aurora A kinase showed how the fluorine atom contributed to binding in the hinge region of the enzyme. uobaghdad.edu.iq Analyzing these predicted binding modes provides critical insights for optimizing the ligand's structure to enhance affinity and selectivity.
Coordination Chemistry and Material Science Applications of Quinoline 2 Carboxylic Acid Ligands
Metal Complexation with Quinoline-2-carboxylic Acid Derivatives
Quinoline-2-carboxylic acid and its substituted analogues are known to form stable complexes with a wide range of metal ions. The nitrogen atom of the quinoline (B57606) ring and the oxygen atoms of the carboxylate group act as coordination sites, allowing for the formation of chelate rings that enhance the stability of the resulting metal complexes. The introduction of a fluorine atom at the 8-position of the quinoline ring, as in 8-Fluoroquinoline-2-carboxylic acid, is expected to influence the electronic properties of the ligand and, consequently, its complexation behavior.
While specific studies on the metal complexation of this compound are not extensively documented in the current body of scientific literature, the behavior of related quinoline-2-carboxylate ligands provides a strong basis for prediction. For instance, research on cobalt(II) and nickel(II) complexes of quinoline-2-carboxylate has demonstrated the formation of well-defined coordination compounds. nih.gov Similarly, studies on quinoline-2,4-dicarboxylic acid have shown its capability to act as a multidentate ligand, forming intricate three-dimensional coordination polymers with lanthanide(III) ions. nih.gov
The synthesis of these metal complexes typically involves the reaction of a metal salt with the quinoline-2-carboxylic acid derivative in a suitable solvent, often under hydrothermal conditions to promote crystallization. The stoichiometry of the resulting complexes can vary depending on the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Table 1: Examples of Metal Complexes with Quinoline-2-Carboxylic Acid Derivatives
| Ligand | Metal Ion | Resulting Complex Formula | Reference |
| Quinoline-2-carboxylic acid | Co(II) | [Co(C₁₀H₆NO₂)₂(H₂O)₂]·2CH₄O·2H₂O | nih.gov |
| Quinoline-2-carboxylic acid | Ni(II) | [Ni(C₁₀H₆NO₂)₂(H₂O)₂]·2CH₄O·2H₂O | nih.gov |
| Quinoline-2,4-dicarboxylic acid | Nd(III) | [Nd₂(Qdca)₃(H₂O)₃] | nih.gov |
| 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | Mn(II) | [MnL₂(H₂O)₂]·2H₂O | nih.gov |
This table is populated with data from related compounds due to the absence of specific literature on this compound metal complexes.
Structural Characterization of Metal-Quinoline Complexes
The structural elucidation of metal-quinoline complexes is paramount to understanding their properties and potential applications. Single-crystal X-ray diffraction is the most definitive technique for determining the precise three-dimensional arrangement of atoms in these complexes. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and UV-Vis spectroscopy are also invaluable for characterizing the coordination environment of the metal ion.
In the solid state, cobalt(II) and nickel(II) complexes of quinoline-2-carboxylate have been shown to adopt a distorted octahedral coordination geometry. nih.gov The metal ion is coordinated by two quinoline nitrogen atoms, two carboxylate oxygen atoms, and two water molecules. nih.gov The quinoline-2-carboxylate ligands are positioned in a trans configuration, forming the equatorial plane, with the water molecules occupying the axial positions. nih.gov
Chelation Properties and Ligand Behavior in Metal Coordination
Quinoline-2-carboxylic acid and its derivatives typically act as bidentate ligands, coordinating to a metal ion through the quinoline nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. This chelating behavior is a key factor in the thermodynamic stability of the resulting metal complexes.
The coordination mode of the carboxylate group can be versatile, exhibiting monodentate, bidentate chelating, or bridging coordination. In the case of quinoline-2,4-dicarboxylic acid complexes with lanthanide ions, the carboxylate groups display a variety of coordination modes, contributing to the formation of extended three-dimensional networks. nih.gov
The fluorine substituent in this compound is expected to enhance the acidity of the carboxylic acid group, which may influence the pH range over which complexation occurs. Furthermore, the electronic effects of the fluorine atom could modulate the Lewis basicity of the quinoline nitrogen, thereby affecting the strength of the metal-ligand bond.
Potential in Catalysis and Chemical Sensing Applications
The unique structural and electronic properties of metal complexes derived from quinoline-2-carboxylic acid ligands make them attractive candidates for applications in catalysis and chemical sensing.
Metal complexes incorporating quinoline-based ligands have demonstrated catalytic activity in a variety of organic transformations. researchgate.netnih.gov While specific catalytic applications of this compound complexes have yet to be reported, the fundamental characteristics of this ligand suggest potential utility in this area. The well-defined coordination geometry and the ability to tune the electronic properties of the metal center through ligand design are key attributes for the development of efficient homogeneous catalysts.
Fluorescent chemosensors based on the quinoline scaffold have been developed for the detection of various analytes, including carboxylic acids. nih.govnih.govresearchgate.net These sensors often operate on the principle of guest-induced changes in the fluorescence properties of the receptor molecule.
For instance, quinoline-based fluororeceptors have been designed that exhibit changes in their fluorescence emission upon binding to carboxylic acids through hydrogen bonding interactions. nih.govnih.govresearchgate.net The recognition process can lead to phenomena such as fluorescence quenching or the formation of new emissive species like excimers, allowing for the sensitive and selective detection of the target carboxylic acid. nih.govnih.govresearchgate.net The incorporation of a fluorine atom in the quinoline ring of a receptor molecule could potentially enhance its photophysical properties and its affinity for specific carboxylic acid guests.
Future Research Directions and Translational Perspectives for 8 Fluoroquinoline 2 Carboxylic Acid
Development of Novel and Efficient Synthetic Routes
The synthesis of quinoline (B57606) derivatives has evolved significantly since its inception. While classic methods like the Skraup, Doebner–Von Miller, and Friedlander syntheses are well-established, they often involve harsh reaction conditions and can be inefficient. researchgate.net Modern synthetic chemistry is focused on developing more streamlined and efficient pathways to quinoline-2-carboxylic acids and their derivatives.
Recent advancements include microwave-assisted synthesis and the use of phase-transfer catalysts to improve reaction yields and reduce byproducts. researchgate.netmdpi.com For instance, a modified Doebner-Miller reaction utilizing a two-phase system with a phase-transfer catalyst has been successfully employed for the synthesis of 2-alkyl-8-quinoline carboxylic acids. researchgate.net Future research will likely focus on one-pot protocols and the use of novel catalysts to further simplify the synthesis of 8-fluoroquinoline-2-carboxylic acid and its analogues, making them more accessible for extensive biological evaluation. researchgate.net
Designing Enhanced Bioactive Analogues based on Advanced SAR Insights
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For quinoline derivatives, SAR analyses have provided valuable insights into how modifications at different positions of the quinoline ring affect their therapeutic properties. mdpi.comnih.gov
For example, in the context of fluoroquinolone analogues, the C-3 carboxylic acid group is known to be essential for antimicrobial activity. nih.gov SAR studies have also guided the development of potent antiviral compounds, where substitutions on the quinoline core have led to significant improvements in activity. nih.govelsevierpure.com
Future efforts in designing enhanced bioactive analogues of this compound will heavily rely on these advanced SAR insights. By systematically modifying the substituents on the quinoline ring and exploring different functional groups at the 2-position, researchers can aim to improve potency, selectivity, and pharmacokinetic profiles. The exploration of diaryl ether analogues, for instance, has shown promise in developing potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) with broad-spectrum antiviral activity. nih.gov
Advanced Mechanistic Investigations of Biological Interactions at the Molecular Level
Understanding how this compound and its derivatives interact with their biological targets at the molecular level is key to their rational design and development. The primary mechanism of action for many quinolone-based antibacterials is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. wikipedia.org
However, quinoline derivatives have shown a diverse range of biological activities, suggesting multiple mechanisms of action. For instance, some 8-hydroxyquinoline (B1678124) derivatives have been found to act at an early stage of the viral lifecycle, reducing the intracellular production of viral proteins. nih.gov Advanced techniques such as X-ray crystallography can provide detailed structural information on how these compounds bind to their target enzymes, offering a roadmap for further optimization. nih.gov Future research should employ these advanced methods to elucidate the precise molecular interactions of this compound analogues with their respective targets.
Exploration of Emerging Therapeutic and Non-Therapeutic Applications
The therapeutic potential of quinoline derivatives extends beyond their well-established antibacterial and antiviral activities. nih.govnih.gov Research has indicated their promise as anticancer, antifungal, and anti-inflammatory agents. nih.govajchem-a.com For example, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been identified as a potent and selective Aurora A kinase inhibitor with apoptosis-inducing properties in cancer cells. mdpi.com The conjugation of fluoroquinolones with peptides is also being explored to create peptide-drug conjugates (PDCs) with enhanced selectivity and potency against Gram-negative bacteria. acs.org
Non-therapeutically, the quinoline scaffold is significant in industrial chemistry, for example, in the development of organic light-emitting diodes (OLEDs). researchgate.net Future investigations should continue to explore the full spectrum of potential applications for this compound and its derivatives, both within and outside the realm of medicine.
Integration of Multi-Omics and High-Throughput Screening with Chemical Synthesis
The integration of high-throughput screening (HTS) and multi-omics technologies with chemical synthesis is set to revolutionize drug discovery. HTS allows for the rapid screening of large libraries of compounds to identify those with desired biological activity. nih.gov When combined with multi-omics approaches (genomics, proteomics, metabolomics), researchers can gain a comprehensive understanding of a compound's effects on a biological system.
This integrated approach can accelerate the identification of novel drug targets and lead compounds. For this compound, HTS can be used to screen libraries of its analogues against a wide range of biological targets. The hits from these screens can then be further investigated using multi-omics to understand their mechanism of action and potential off-target effects. This synergy between synthesis and advanced biological screening will be instrumental in unlocking the full therapeutic potential of this compound class.
Development of Advanced Computational Models for Drug Design
Computational methods, particularly computer-aided drug design (CADD), are becoming indispensable tools in the drug discovery pipeline. nih.govmdpi.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling allow for the in-silico prediction of a compound's binding affinity and biological activity. mdpi.comddg-pharmfac.net
These models can significantly reduce the time and cost associated with synthesizing and testing new compounds by prioritizing those with the highest probability of success. mdpi.com For this compound, advanced computational models can be developed to predict the activity of novel analogues, guide their design, and elucidate their binding modes with various biological targets. mdpi.com The use of proteochemometrics, which models the interaction of multiple ligands with multiple related proteins, can further refine the design of selective and potent inhibitors. ddg-pharmfac.net
Q & A
Q. What are the key synthetic routes for 8-Fluoroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or metal-catalyzed fluorination of quinoline precursors. For example, a fluoroquinoline derivative was synthesized via treatment of 8-fluoroquinoline intermediates with concentrated HCl under reflux (100°C, 19 hours), followed by neutralization and purification via silica gel chromatography . Yield optimization requires careful control of temperature, solvent (e.g., DMF for fluorination), and stoichiometry of reagents like NaH. Characterization via (e.g., δ8.84 ppm for quinoline protons) and ESI-MS is critical for confirming structure .
Q. How can researchers validate the purity and identity of this compound?
Purity is assessed via HPLC (≥95% by area) and (absence of extraneous peaks). Identity confirmation requires:
- Mass spectrometry : ESI-MS (+ve mode) should show [M+H] at m/z 191.1 (calculated for ) .
- Elemental analysis : Match experimental %C, %H, %N with theoretical values.
- Reference comparisons : Cross-check spectral data with published literature .
Q. What solubility and stability considerations are critical for experimental design?
The compound is polar due to the carboxylic acid group, favoring solubility in DMF, DMSO, or aqueous bases (e.g., NaOH). Stability studies under varying pH, temperature, and light exposure are essential. For example, acidic conditions may promote decarboxylation, while prolonged storage at room temperature requires inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in metal coordination complexes?
Density Functional Theory (DFT) simulations can model electron density distribution at the carboxylic acid and fluorine sites. For instance, the fluorine atom’s electronegativity may influence binding affinity to transition metals (e.g., Cu, Fe). Experimental validation via X-ray crystallography or IR spectroscopy (e.g., shifts in C=O stretching frequencies) is required to confirm computational predictions .
Q. What methodological approaches resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions (e.g., buffer pH, cell line variability). To address this:
- Standardize protocols : Use uniform cell lines (e.g., HEK293) and control for solvent effects (e.g., DMSO ≤0.1%).
- Dose-response analysis : Compare IC values across studies using nonlinear regression models.
- Meta-analysis : Pool data from multiple studies to identify trends, as seen in PFAS toxicity research .
Q. How does the fluorine substituent influence the compound’s spectroscopic and pharmacological properties?
The fluorine atom at C8 induces electron-withdrawing effects, altering:
- UV-Vis spectra : Increased absorption maxima due to conjugation with the quinoline ring.
- Pharmacokinetics : Enhanced metabolic stability compared to non-fluorinated analogs, as observed in related fluorinated pharmaceuticals . Comparative studies with 6-Fluoro or 8-Chloro derivatives can isolate fluorine-specific effects.
Methodological Guidelines
Designing reproducible synthetic protocols for scale-up
- Stepwise optimization : Vary one parameter (e.g., temperature, catalyst loading) per experiment.
- In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Documentation : Follow Beilstein Journal guidelines for experimental details, including purity thresholds and spectral data .
Analyzing conflicting data in structure-activity relationship (SAR) studies
- Hypothesis testing : Use ANOVA to compare activity across structurally modified analogs.
- Confounding variables : Control for lipophilicity () and steric effects using QSAR models.
- Peer review : Submit findings for cross-disciplinary critique to identify overlooked variables, as recommended in study evaluation frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
